6-cyclopropyl-3-methyl-N-[1-(3-methyl-1H-pyrazol-1-yl)propan-2-yl]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-CYCLOPROPYL-3-METHYL-N~4~-[1-METHYL-2-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound featuring a pyrazolo[3,4-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-CYCLOPROPYL-3-METHYL-N~4~-[1-METHYL-2-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. Key steps may include:
Formation of the pyrazolo[3,4-b]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the cyclopropyl and methyl groups: These groups can be introduced via alkylation reactions.
Attachment of the pyrazole moiety: This step may involve coupling reactions such as Suzuki-Miyaura coupling.
Final assembly: The final compound is assembled through amide bond formation, often using reagents like EDCI or HATU.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
6-CYCLOPROPYL-3-METHYL-N~4~-[1-METHYL-2-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like mCPBA.
Reduction: Reduction can be achieved using agents like LiAlH4.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole moiety.
Common Reagents and Conditions
Oxidation: mCPBA in dichloromethane.
Reduction: LiAlH4 in ether.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce alcohols or amines.
Scientific Research Applications
6-CYCLOPROPYL-3-METHYL-N~4~-[1-METHYL-2-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It may serve as a lead compound for developing new drugs targeting specific enzymes or receptors.
Material Science: The compound’s unique structure could be useful in designing new materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions of small molecules with biological macromolecules.
Mechanism of Action
The mechanism of action of 6-CYCLOPROPYL-3-METHYL-N~4~-[1-METHYL-2-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridine derivatives: These compounds share the core structure and may have similar biological activities.
Cyclopropyl-containing compounds: These compounds are known for their stability and unique reactivity.
Uniqueness
6-CYCLOPROPYL-3-METHYL-N~4~-[1-METHYL-2-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups and structural features, which may confer distinct biological and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C24H26N6O |
---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
6-cyclopropyl-3-methyl-N-[1-(3-methylpyrazol-1-yl)propan-2-yl]-1-phenylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C24H26N6O/c1-15-11-12-29(27-15)14-16(2)25-24(31)20-13-21(18-9-10-18)26-23-22(20)17(3)28-30(23)19-7-5-4-6-8-19/h4-8,11-13,16,18H,9-10,14H2,1-3H3,(H,25,31) |
InChI Key |
OACOBXHSNCQWQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1)CC(C)NC(=O)C2=CC(=NC3=C2C(=NN3C4=CC=CC=C4)C)C5CC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.